molecular formula C12H23NO2 B3136037 tert-Butyl 2-Ethylpiperidine-1-carboxylate CAS No. 409061-22-9

tert-Butyl 2-Ethylpiperidine-1-carboxylate

Cat. No.: B3136037
CAS No.: 409061-22-9
M. Wt: 213.32 g/mol
InChI Key: TZODONUATMTJPI-UHFFFAOYSA-N
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Description

tert-Butyl 2-Ethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-Ethylpiperidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-Ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-Ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-Ethylpiperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Overview

tert-Butyl 2-Ethylpiperidine-1-carboxylate (CAS Number: 409061-22-9) is a chemical compound notable for its diverse applications in organic synthesis and medicinal chemistry. With a molecular formula of C12H23NO2 and a molecular weight of 213.32 g/mol, this compound exhibits significant biological activities that warrant detailed examination.

The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with tert-butyl chloroformate in the presence of a base, such as triethylamine. This process is often conducted in solvents like dichloromethane, optimizing conditions for yield and purity .

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to various enzymes and receptors. This interaction can modulate their activity, influencing biochemical pathways critical for therapeutic outcomes .

1. Enzyme Interactions

Research indicates that this compound can be utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its structural features allow it to influence enzyme activity, making it a valuable tool in biochemical research .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those related to this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine framework can enhance biological activity .

3. Cholinesterase Inhibition

Compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The presence of specific functional groups within the piperidine structure has been linked to improved inhibition properties .

Case Study 1: Anticancer Properties

A study demonstrated that a derivative of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This finding supports the potential application of piperidine derivatives in cancer therapy .

Case Study 2: Neuroprotective Effects

In another investigation, piperidine-based compounds were shown to possess antioxidant properties alongside dual cholinesterase inhibition, suggesting their potential utility in treating Alzheimer's disease by addressing multiple pathological mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl (R)-2-methylpiperidine-1-carboxylate664364-76-5Variation in side chain; potential different activityAnticancer properties reported
Tert-butyl (S)-2-methylpiperidine-1-carboxylate1853230-28-0Stereoisomer; may exhibit different pharmacodynamicsCholinesterase inhibition
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate46835695Different position of substituents; altered reactivityNeuroprotective effects

Properties

IUPAC Name

tert-butyl 2-ethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZODONUATMTJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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